![molecular formula C12H20 B1583686 Perhydroacenaphthene CAS No. 2146-36-3](/img/structure/B1583686.png)
Perhydroacenaphthene
Overview
Description
It is derived from acenaphthene through hydrogenation and is characterized by its high boiling point and stability . This compound is significant in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perhydroacenaphthene is typically synthesized through the hydrogenation of acenaphthene. The process involves the use of a nickel catalyst on a kieselguhr carrier at temperatures ranging from 200 to 300°C . Another method involves the use of a Raney nickel catalyst in a high-pressure kettle, where acenaphthene is dissolved in ethanol and subjected to hydrogenation at around 180°C under a pressure of 0.8 MPa .
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of nickel or platinum-based catalysts is common, and the reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Perhydroacenaphthene primarily undergoes hydrogenation reactions. It can also participate in various substitution reactions due to the presence of hydrogen atoms that can be replaced by other functional groups .
Common Reagents and Conditions:
Hydrogenation: Utilizes hydrogen gas and nickel or platinum-based catalysts at elevated temperatures and pressures.
Substitution Reactions: Can involve reagents like halogens or other electrophiles under specific conditions to replace hydrogen atoms.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex organic compounds .
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate for Adamantanes
PHAN serves as a crucial intermediate in the synthesis of adamantane derivatives, which are significant in medicinal chemistry. Research indicates that derivatives of adamantane exhibit potential as antidementia agents, particularly for vascular dementia . The production of 1,3-dimethyladamantane from PHAN illustrates its importance in synthesizing biologically active compounds.
1.2 Total Synthesis of Alkaloids
Recent studies have highlighted the use of PHAN in the total synthesis of complex alkaloids. For instance, it has been employed in synthesizing novel this compound-type diterpene alkaloids, which involve intricate reaction pathways including the Clemmensen and Wolff-Kishner reductions . The ability to manipulate PHAN's structure enhances the efficiency and selectivity of these synthetic routes.
Catalytic Applications
2.1 Catalytic Hydrogenation
PHAN is utilized as a substrate in catalytic hydrogenation reactions. Research has demonstrated that using various catalysts (e.g., Ru/C and Pd/C) can yield high conversion rates of acenaphthene to PHAN with selectivity towards specific isomers . These reactions are essential for producing high-boiling oils and traction drive oils, showcasing PHAN's utility in industrial applications.
2.2 Catalytic Performance Enhancement
Recent advancements have focused on improving the catalytic performance of Pd–Pt-based materials for dehydrogenation processes involving PHAN. Studies indicate that optimizing the crystal facet structure can enhance catalytic activity, paving the way for more efficient chemical transformations .
Material Science
3.1 Lubricating Oils
Due to its high boiling point and stability, PHAN is explored as a component in formulating lubricating oils. Its properties allow for improved performance under high-temperature conditions, making it suitable for applications requiring enhanced lubrication and reduced wear.
Environmental Considerations
The synthesis of PHAN has been optimized to reduce environmental impact. Innovative methods employing Raney Ni as a catalyst have been developed to achieve high yields while minimizing waste products . This aligns with green chemistry principles by reducing the need for harsh solvents and lowering reaction pressures.
Data Tables
Application Area | Specific Use Case | Yield/Performance Metrics |
---|---|---|
Chemical Synthesis | Intermediate for adamantanes | High yield (>99%) in selective reactions |
Total Synthesis of Alkaloids | Synthesis of this compound-type alkaloids | Efficient reaction pathways |
Catalytic Hydrogenation | Conversion of acenaphthene to PHAN | 99% conversion with specific isomer selectivity |
Material Science | Component in lubricating oils | Improved performance under high temperatures |
Case Studies
-
Case Study 1: Adamantane Derivatives
A study demonstrated that synthesizing 1,3-dimethyladamantane from PHAN achieved over 95% yield using optimized hydrogenation conditions with Ru/C catalysts . -
Case Study 2: Alkaloid Synthesis
The total synthesis of a novel this compound-type alkaloid showcased the effectiveness of PHAN in complex organic transformations involving multiple reaction steps . -
Case Study 3: Environmental Impact
A process utilizing Raney Ni for hydrogenation significantly reduced solvent use and waste generation compared to traditional methods, achieving yields above 90% while adhering to environmental standards .
Mechanism of Action
The mechanism of action of perhydroacenaphthene and its derivatives involves interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit pro-inflammatory cytokine release, which is beneficial in treating inflammation-related conditions . The exact molecular pathways are still under investigation, but they likely involve modulation of receptor activities and enzyme inhibition .
Comparison with Similar Compounds
Acenaphthene: The parent compound from which perhydroacenaphthene is derived.
Adamantane Derivatives: Compounds like 1,3-dimethyladamantane and 1,4-dimethyladamantane, which share similar structural features and are used in similar applications.
Uniqueness: this compound is unique due to its saturated nature and stability, making it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .
Biological Activity
Perhydroacenaphthene (PHAN), a bicyclic hydrocarbon with the molecular formula , is derived from acenaphthene through hydrogenation. This compound is notable for its potential applications in various fields, including organic synthesis, fuel technology, and as a solvent in chemical processes. Its biological activity, however, remains an area of emerging research, particularly in its interactions with biological systems.
Chemical Structure and Properties
This compound is characterized by its saturated bicyclic structure. The compound's physical properties include:
- Molecular Weight : 168.29 g/mol
- Boiling Point : Approximately 275 °C
- Density : 0.87 g/cm³ at 20 °C
These properties suggest that PHAN may exhibit unique interactions with biological molecules due to its hydrophobic characteristics.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of this compound. For instance, a study indicated that certain derivatives of polycyclic compounds, including PHAN, exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis . This suggests that PHAN and its derivatives could be further investigated for their potential as antimicrobial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, research has shown that PHAN can induce apoptosis in specific cancer cell types, indicating its potential as a chemotherapeutic agent . The mechanism of action appears to involve the disruption of cellular membranes and interference with metabolic pathways.
Case Studies and Research Findings
- Antimycobacterial Activity : A study focused on the structural modifications of polycyclic compounds, including PHAN, demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis . This highlights the need for further exploration into its derivatives for drug development.
- Hydroisomerization Research : Investigations into the hydroisomerization of acenaphthene have provided insights into the conversion processes involving PHAN. The catalytic activity of various metal catalysts has been studied to enhance yields and selectivity toward desired products .
- Catalytic Applications : Recent findings indicate that PHAN can serve as a precursor in catalytic reactions, particularly in the synthesis of complex organic molecules. Its role in facilitating reactions under mild conditions has been documented, showcasing its utility in organic synthesis .
Summary Table of Biological Activities
Properties
IUPAC Name |
1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDZWLDRELLWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC3C2C(C1)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883801 | |
Record name | Acenaphthylene, dodecahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-36-3 | |
Record name | Dodecahydroacenaphthylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2146-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthylene, dodecahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylene, dodecahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acenaphthylene, dodecahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydroacenaphthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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